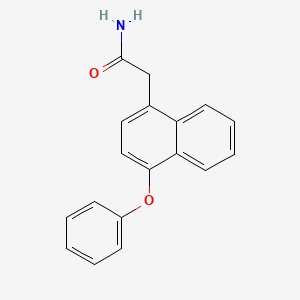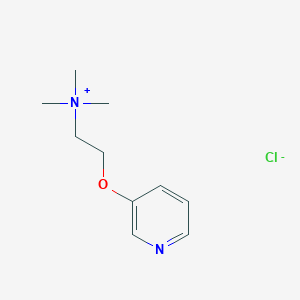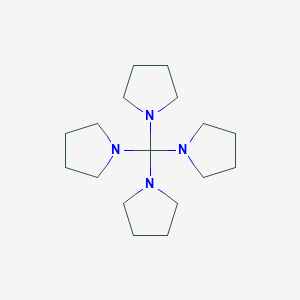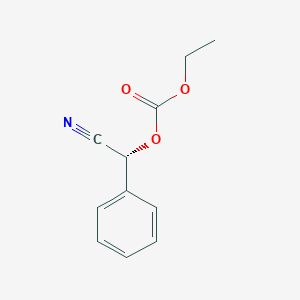![molecular formula C24H41NO3S B12577891 [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol CAS No. 189631-29-6](/img/structure/B12577891.png)
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a dodecylbenzene sulfonyl group attached to a piperidine ring, which is further substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dodecylbenzene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using dodecylbenzene sulfonyl chloride under basic conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can be compared with other sulfonyl piperidine derivatives:
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
4-ANPP: Another piperidine derivative used in the synthesis of pharmaceuticals.
N-Phenethyl-4-piperidone: Used in the synthesis of various piperidine-based drugs.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound
Propriétés
Numéro CAS |
189631-29-6 |
|---|---|
Formule moléculaire |
C24H41NO3S |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
[1-(4-dodecylphenyl)sulfonylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C24H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-18-24(19-17-22)29(27,28)25-20-13-12-15-23(25)21-26/h16-19,23,26H,2-15,20-21H2,1H3 |
Clé InChI |
POVWLGSDAXOTQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)


